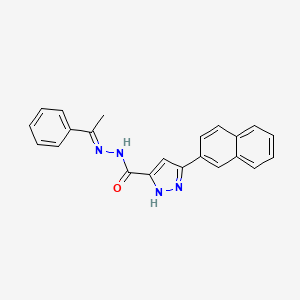
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by the presence of fluorine and iodine atoms, which impart unique chemical properties. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzylamine with a suitable quinazolinone precursor under controlled conditions. The introduction of iodine atoms is achieved through iodination reactions using iodine or iodine monochloride as reagents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale production requires careful control of reaction parameters, including temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
化学反应分析
Types of Reactions
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing fluorine or iodine.
科学研究应用
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in modulating the compound’s activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
3-(2-Fluorobenzyl)-4(3H)-quinazolinone: Lacks the iodine atoms, resulting in different chemical properties.
6,8-Diiodo-4(3H)-quinazolinone: Lacks the fluorobenzyl group, affecting its biological activity.
2-Fluorobenzyl-4(3H)-quinazolinone: Similar structure but without iodine atoms.
Uniqueness
3-(2-Fluorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties
属性
CAS 编号 |
302913-43-5 |
|---|---|
分子式 |
C15H9FI2N2O |
分子量 |
506.05 g/mol |
IUPAC 名称 |
3-[(2-fluorophenyl)methyl]-6,8-diiodoquinazolin-4-one |
InChI |
InChI=1S/C15H9FI2N2O/c16-12-4-2-1-3-9(12)7-20-8-19-14-11(15(20)21)5-10(17)6-13(14)18/h1-6,8H,7H2 |
InChI 键 |
LNYAKZNABVBGAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3I)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11985814.png)


![Methyl 3-[(2,3-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11985837.png)
![2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11985841.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11985842.png)

![11-(undecylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11985853.png)
![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985857.png)
![Ethyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11985861.png)



